molecular formula C10H17NO2 B12944138 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid

4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid

Cat. No.: B12944138
M. Wt: 183.25 g/mol
InChI Key: OLKRTYQXXMYKTH-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid is a chemical compound with a unique structure that includes both an azetidine ring and a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid typically involves the formation of the azetidine ring followed by its attachment to the cyclohexane ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a cyclohexane derivative with an azetidine precursor in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

4-(azetidin-3-yl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C10H17NO2/c12-10(13)8-3-1-7(2-4-8)9-5-11-6-9/h7-9,11H,1-6H2,(H,12,13)

InChI Key

OLKRTYQXXMYKTH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2CNC2)C(=O)O

Origin of Product

United States

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